molecular formula C7H9BO3 B1320728 (2-Hydroxy-4-methylphenyl)boronic acid CAS No. 259209-25-1

(2-Hydroxy-4-methylphenyl)boronic acid

Cat. No.: B1320728
CAS No.: 259209-25-1
M. Wt: 151.96 g/mol
InChI Key: JHCQENHEMNQVSO-UHFFFAOYSA-N
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Description

(2-Hydroxy-4-methylphenyl)boronic acid is an organoboron compound with the molecular formula C7H9BO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a hydroxyl group at the second position and a methyl group at the fourth position. This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: (2-Hydroxy-4-methylphenyl)boronic acid can be synthesized through several methods. One common approach involves the borylation of 2-hydroxy-4-methylphenyl halides using a boron source such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale borylation reactions using similar reagents and catalysts. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: (2-Hydroxy-4-methylphenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (2-Hydroxy-4-methylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

(2-Hydroxy-4-methylphenyl)boronic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and makes it particularly useful in Suzuki-Miyaura coupling reactions and other synthetic applications.

Properties

IUPAC Name

(2-hydroxy-4-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BO3/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4,9-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHCQENHEMNQVSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50595153
Record name (2-Hydroxy-4-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259209-25-1
Record name B-(2-Hydroxy-4-methylphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=259209-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Hydroxy-4-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-HYDROXY-4-METHYLPHENYL)BORONIC ACID
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